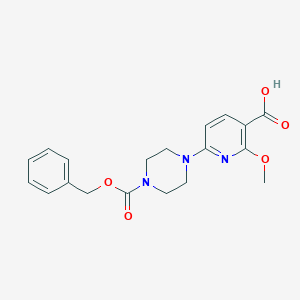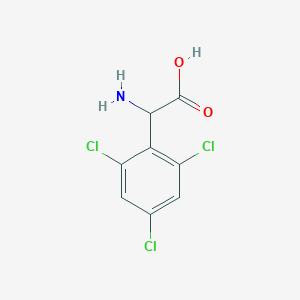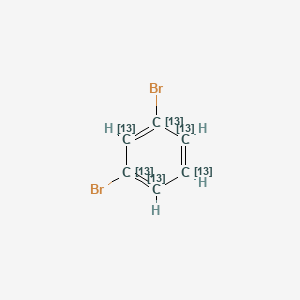![molecular formula C18H20ClN3O4S B13438221 2-Thiophenecarboxamide, 5-chloro-N-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- CAS No. 1325210-62-5](/img/structure/B13438221.png)
2-Thiophenecarboxamide, 5-chloro-N-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 2-Thiophenecarboxamide, 5-chloro-N-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- involves several steps. One of the methods starts with 5-chlorothiophene-2-carbonyl chloride, (2S)-3-amino-propane-1,2-diol, and 4-(4-aminophenyl)-3-morpholinone . The reaction conditions typically involve the use of solvents like DMSO or methanol and may require inert gas atmospheres such as nitrogen or argon to prevent unwanted side reactions .
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and morpholinyl groups
Common reagents used in these reactions include potassium carbonate, phthalimide, and various acids and bases depending on the desired transformation . The major products formed from these reactions are typically derivatives that retain the core thiophene and morpholinyl structures .
Aplicaciones Científicas De Investigación
2-Thiophenecarboxamide, 5-chloro-N-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
The compound exerts its effects primarily by inhibiting clotting factor Xa, a crucial enzyme in the coagulation cascade . By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots . This mechanism involves interactions with specific amino acid residues in the enzyme’s active site, leading to a decrease in its activity .
Comparación Con Compuestos Similares
- Rivaroxaban
- Apixaban
- Edoxaban
- Betrixaban
These compounds share a common mechanism of action but differ in their chemical structures and specific interactions with factor Xa .
Propiedades
Número CAS |
1325210-62-5 |
|---|---|
Fórmula molecular |
C18H20ClN3O4S |
Peso molecular |
409.9 g/mol |
Nombre IUPAC |
5-chloro-N-[(2S)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H20ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25)/t14-/m0/s1 |
Clave InChI |
OKMRQXXUAFSBCM-AWEZNQCLSA-N |
SMILES isomérico |
C1COCC(=O)N1C2=CC=C(C=C2)NC[C@@H](CNC(=O)C3=CC=C(S3)Cl)O |
SMILES canónico |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CNC(=O)C3=CC=C(S3)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438139.png)
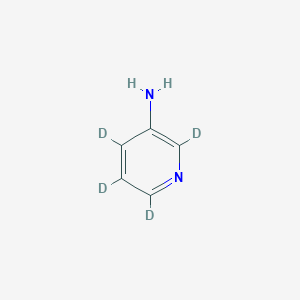
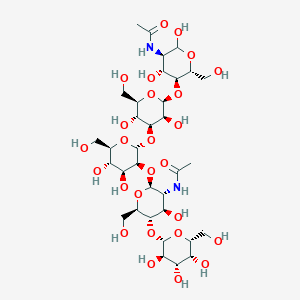
![[4-(2,4-Dichlorophenyl)piperazin-1-yl]-morpholin-4-ylmethanone](/img/structure/B13438155.png)
![2-[4-[2-(1,1-dioxo-3,6-dihydro-2H-1,2,4,6-thiatriazin-5-yl)ethylsulfanylmethyl]-1,3-thiazol-2-yl]guanidine](/img/structure/B13438166.png)
![N-[1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13438172.png)
![Methyl 5-Chloro-2-[(4-ethoxy-4-oxobutyl)amino]benzoate](/img/structure/B13438175.png)
![[2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13438177.png)
![(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B13438179.png)
![(3S,8R,9S,10R,13S,14S,15R)-3-hydroxy-10,13,15-trimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B13438180.png)
